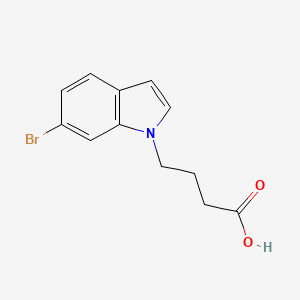

6-Bromo-1-(carboxyethyl)methyl-1h-indole

Description

6-Bromo-1-(carboxyethyl)methyl-1H-indole is a brominated indole derivative featuring a carboxyethylmethyl group (-CH2CH2COOH) attached to the nitrogen atom of the indole core. The bromine atom at position 6 and the carboxylic acid-containing side chain suggest applications in medicinal chemistry, particularly as a building block for drug discovery or biochemical probes. The carboxyethyl group enhances polarity and solubility compared to simpler alkyl-substituted indoles, which may influence its pharmacokinetic behavior .

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

4-(6-bromoindol-1-yl)butanoic acid |

InChI |

InChI=1S/C12H12BrNO2/c13-10-4-3-9-5-7-14(11(9)8-10)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16) |

InChI Key |

ZRIQHSFHKNOSQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCCC(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of 6-Bromoindole Derivatives

*Note: The molecular formula and weight for 6-Bromo-1-(carboxyethyl)methyl-1H-indole are inferred based on structural similarity to analogs.

Key Observations:

- Substituent Effects on Polarity : The carboxyethyl group in the target compound introduces a carboxylic acid moiety, significantly increasing hydrophilicity compared to methyl or acetyl-substituted analogs (e.g., 6-Bromo-1-methyl-1H-indole) .

- Biological Relevance : Amide-linked derivatives like 6-Bromo-N-propionyltryptamine exhibit neuroactive properties, suggesting that the carboxyethylmethyl variant could serve as a precursor for peptidomimetics or enzyme inhibitors .

- Synthetic Utility : 6-Bromo-1H-indole-2,3-dione’s diketone structure enables diverse reactivity, whereas the carboxyethylmethyl group may facilitate conjugation reactions (e.g., esterification, amidation) .

Physicochemical Properties

Solubility :

- The carboxylic acid group in 6-Bromo-1-(carboxyethyl)methyl-1H-indole enhances aqueous solubility compared to non-polar analogs like 6-Bromo-1-methyl-1H-indole (logP ~2.8 for methyl vs. ~1.5 estimated for carboxyethylmethyl) .

- Derivatives with electron-withdrawing groups (e.g., 6-Bromo-1H-indole-2,3-dione) exhibit lower solubility in organic solvents due to increased polarity .

Acidity :

- The carboxylic acid (pKa ~4-5) in the target compound allows pH-dependent ionization, a feature absent in methyl or acetyl-substituted analogs. This property is critical for drug formulation and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.